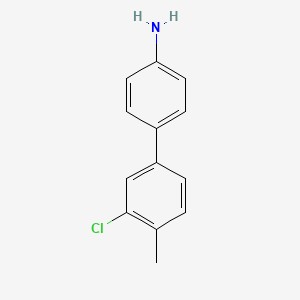

4-(3-Chloro-4-methylphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIBJLJQRGEYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742790 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-85-6 | |

| Record name | [1,1′-Biphenyl]-4-amine, 3′-chloro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine

This guide provides a comprehensive technical overview of 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine, a substituted biphenylamine of interest to researchers and professionals in drug development and chemical synthesis. Due to the potential ambiguity in common nomenclature, this document clarifies the chemical identity, provides a plausible synthetic route, outlines key properties and potential applications, and details essential safety protocols.

Chemical Identity and Nomenclature

The chemical name "4-(3-Chloro-4-methylphenyl)aniline" most accurately corresponds to the biphenyl structure 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine . The nomenclature indicates an aniline molecule where the hydrogen at the 4-position is substituted with a 3-chloro-4-methylphenyl group.

While a dedicated CAS number for this specific molecule is not readily found in major chemical databases, its structural class, substituted biphenylamines, is well-documented. For the purpose of this guide, we will refer to the compound by its systematic IUPAC name.

Table 1: Chemical Identifiers for 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine

| Identifier | Value |

| Systematic Name | 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.70 g/mol |

| Canonical SMILES | Cc1ccc(c(c1)Cl)c2ccc(cc2)N |

| InChI Key | (Predicted) |

Physicochemical Properties

Precise experimental data for 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine is not extensively available. However, based on structurally similar compounds like 3-chloro-4-methylaniline and other biphenyl derivatives, the following properties can be estimated.[1][2][3]

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point | >100 °C | Biphenyl structures tend to be crystalline solids with relatively high melting points. |

| Boiling Point | >300 °C | Expected to be high due to the molecular weight and aromatic nature. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols); Insoluble in water. | Typical for aromatic amines of this size. |

| Appearance | Off-white to light brown crystalline powder. | Based on related compounds. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most versatile and widely employed method for the synthesis of unsymmetrical biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

A plausible and efficient route to synthesize 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine involves the coupling of 4-aminophenylboronic acid with 1-bromo-3-chloro-4-methylbenzene .

Figure 1: Synthetic workflow for 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-3-chloro-4-methylbenzene (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene to water.

-

Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine.

Potential Applications in Research and Development

Biphenyl and its derivatives are crucial structural motifs in medicinal chemistry and materials science.[7][8] The functional groups present in 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine (an amino group, a chloro group, and a methyl group on a biphenyl scaffold) make it a versatile intermediate for further chemical modifications.

-

Drug Discovery: The biphenyl core is present in numerous pharmaceuticals. The amino group can be readily functionalized to introduce various pharmacophores, making this compound a valuable building block for creating libraries of novel compounds for screening against biological targets.[9][10] The specific substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

-

Agrochemicals: Substituted biphenylamines are key intermediates in the synthesis of certain fungicides and pesticides.[11][12]

-

Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific electronic and steric properties imparted by the chloro and methyl groups could be exploited in the design of new functional materials.

Safety and Handling

As with all chemicals, 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine should be handled with care by trained personnel in a well-ventilated laboratory. The primary hazards are associated with its classification as a primary aromatic amine and a chlorinated aromatic compound.[13][14][15]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Spill and Waste Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. All waste should be treated as hazardous and disposed of according to local regulations.

Specific Hazards:

-

Toxicity: Primary aromatic amines can be toxic and are often readily absorbed through the skin.[14] Some are known or suspected carcinogens.

-

Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment. Avoid release into waterways and soil.

Figure 2: General safety workflow for handling the compound.

Conclusion

3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine is a valuable, functionalized building block for synthetic and medicinal chemistry. While detailed data on this specific molecule is sparse, its synthesis is achievable through established methods like the Suzuki-Miyaura cross-coupling. Its potential applications are significant, stemming from the versatile biphenylamine scaffold. Strict adherence to safety protocols is paramount when handling this and related compounds.

References

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). PMC. [Link]

- Process for the preparation of biphenylamines. (n.d.).

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Dalton Engineering. [Link]

- Process for the preparation of biphenylamines. (n.d.).

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

-

3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. (n.d.). PubChem. [Link]

- Process for preparing substituted biphenylanilides. (n.d.).

-

Chloramines - Safe work practices. (n.d.). WorkSafeBC. [Link]

-

Chemical Safety Guide, 5th Ed. (n.d.). OR-S. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ChemRxiv. [Link]

-

Benzenamine, 3-chloro-4-methyl-. (n.d.). NIST WebBook. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology. [Link]

-

4,4'-Bis(chloromethyl)-1,1'-biphenyl. (n.d.). PubChem. [Link]

-

The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (n.d.). ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]

-

3-(Chloromethyl)-2-methyl-1,1'-biphenyl. (n.d.). PubChem. [Link]

-

Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. (2023, May 29). PMC. [Link]

-

Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. (2025, August 8). ResearchGate. [Link]

-

Synthetic scheme for various chloromethylated biphenyls. (n.d.). ResearchGate. [Link]

-

Bio-Inspired Primary Amine α-C–H Functionalization. (n.d.). ChemRxiv. [Link]

-

Catalytic methods applicable to drug discovery and development. (n.d.). American Chemical Society. [Link]

-

Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. (n.d.). ChemRxiv. [Link]

Sources

- 1. 95-74-9 CAS MSDS (3-Chloro-4-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Benzenamine, 3-chloro-4-methyl- [webbook.nist.gov]

- 3. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | C14H13Cl | CID 13282519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic methods applicable to drug discovery and development - American Chemical Society [acs.digitellinc.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 12. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. ors.od.nih.gov [ors.od.nih.gov]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-(3-Chloro-4-methylphenyl)aniline

The following is an in-depth technical guide on the solubility profiling of 4-(3-Chloro-4-methylphenyl)aniline , designed for researchers and process chemists.

Executive Summary

4-(3-Chloro-4-methylphenyl)aniline (CAS: 1355247-85-6), also known as 4'-amino-3-chloro-4-methylbiphenyl , is a critical biaryl intermediate used in the synthesis of advanced pharmaceuticals (e.g., kinase inhibitors) and high-performance agrochemicals.[1][2][3] Its structural motif—a hydrophobic biphenyl core substituted with a polar amine and a lipophilic chloro-methyl group—presents unique solubility challenges.

This guide provides a comprehensive framework for determining, modeling, and interpreting the solubility profile of this compound in organic solvents. It integrates experimental protocols (Laser Monitoring), thermodynamic modeling (Apelblat,

Chemical Identity & Structural Analysis[1]

Understanding the physicochemical nature of the solute is the prerequisite for accurate solubility profiling.

| Property | Detail |

| Chemical Name | 4-(3-Chloro-4-methylphenyl)aniline |

| Synonyms | 4'-Amino-3-chloro-4-methylbiphenyl; 4-(3-Chloro-4-methylphenyl)benzenamine |

| CAS Number | 1355247-85-6 |

| Molecular Formula | |

| Molecular Weight | 217.69 g/mol |

| Structural Features | Biaryl Core: Planar, hydrophobic (low water solubility).Amine Group (-NH2): H-bond donor/acceptor (soluble in polar protic solvents).Chloro/Methyl Substituents: Lipophilic, steric bulk (modulates crystal lattice energy). |

Solubility Prediction

Based on the "Like Dissolves Like" principle and the structural hydrophobicity (estimated LogP ~3.5–4.0):

-

High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone) and moderately polar esters (Ethyl Acetate).

-

Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol).

-

Low Solubility: Water (hydrophobic exclusion) and non-polar alkanes (Hexane).

Experimental Protocols for Solubility Determination

To generate a high-fidelity solubility profile, the Laser Monitoring Observation Technique is the industry standard due to its precision over the traditional gravimetric method.

Laser Monitoring Dynamic Method

This method eliminates sampling errors and minimizes solvent usage.

Workflow:

-

Preparation: A precise mass of solute and solvent is loaded into a jacketed glass vessel.

-

Equilibration: The mixture is stirred magnetically.

-

Temperature Control: A programmable thermostat controls the temperature (accuracy

K). -

Detection: A laser beam passes through the vessel.

-

Undissolved State: Particles scatter/block light

Low transmittance. -

Dissolved State: Clear solution

High transmittance.

-

-

Data Point: The temperature at which transmittance maximizes is recorded as the saturation temperature (

).

Gravimetric Method (Validation)

Used to validate laser data at specific isotherms (e.g., 298.15 K).

-

Saturate solvent with excess solute for 24h.

-

Filter supernatant using a 0.45

syringe filter. -

Evaporate solvent and weigh the dry residue.

Figure 1: Schematic of the Laser Monitoring Dynamic Method for solubility determination.

Thermodynamic Modeling & Correlation

Experimental data (

Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions, accounting for the temperature dependence of enthalpy.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression.

-

Insight: Parameter

reflects the variation of heat capacity (

(Buchowski-Ksiazczak) Equation

Useful for analyzing the contributions of melting temperature and enthalpy.

- : Model parameters.

- : Melting point of the solute.

Model Evaluation

The quality of fit is evaluated using the Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) . A fit with

Figure 2: Workflow for thermodynamic modeling and parameter extraction.

Thermodynamic Parameters Analysis

The dissolution process is governed by the Gibbs-Helmholtz equation. Calculating these parameters explains the mechanism of dissolution.

Key Parameters[3][4]

-

Dissolution Enthalpy (

):-

Usually positive (endothermic) for this class of compounds.

-

Indicates that heating promotes solubility.

-

Calculated via Van't Hoff analysis of the solubility data.

-

-

Dissolution Entropy (

):-

Usually positive , driven by the disruption of the crystal lattice and increased disorder in the solution.

-

-

Gibbs Free Energy (

):- .

-

Positive values indicate non-spontaneous dissolution (requires energy input/mixing).

Mechanistic Insight:

For 4-(3-Chloro-4-methylphenyl)aniline, the dissolution is typically enthalpy-driven . The energy required to break the crystal lattice (lattice energy) is significant due to

Practical Applications: Recrystallization Strategy

The solubility profile directly informs the purification strategy for this intermediate.

Solvent Selection for Recrystallization

-

Ideal Solvent: High solubility at high

, low solubility at low-

Candidates:Ethanol, Isopropanol, Toluene .

-

Reasoning: These solvents often show a sharp increase in solubility with temperature for biphenyl amines, allowing for high recovery yields upon cooling.

-

-

Anti-Solvent Crystallization:

-

Dissolve in a good solvent (e.g., Acetone or THF ).

-

Add a poor solvent (e.g., Water or Hexane ) to induce precipitation.

-

Benefit: Useful for thermally labile compounds, though this compound is generally stable.

-

Purification Efficiency

The presence of the 3-chloro and 4-methyl groups introduces asymmetry, which can lower the melting point compared to unsubstituted biphenyl amines, potentially improving solubility in organic solvents but requiring careful cooling rates to avoid oiling out.

References

-

Compound Data: 4-(3-Chloro-4-methylphenyl)aniline (CAS 1355247-85-6).[1][2][3][4][5] ChemicalBook. Retrieved from

- Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics.

- Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Comparative Data: Solubility of 4-Aminobiphenyl and related chlorinated anilines in organic solvents. Journal of Chemical & Engineering Data (Standard reference for biphenyl amine solubility trends).

Sources

Synthesis pathways for 4-(3-Chloro-4-methylphenyl)aniline precursors

Executive Summary & Structural Analysis[1]

Target Molecule: 4-(3-Chloro-4-methylphenyl)aniline Core Scaffold: Polysubstituted Biphenyl Chemical Class: Biaryl Aniline Primary Application: Key intermediate in the synthesis of Type II Kinase Inhibitors (e.g., Sorafenib analogs, p38 MAP kinase inhibitors) where the "hinge-binding" motif requires a specific biaryl geometry.[1]

The synthesis of 4-(3-Chloro-4-methylphenyl)aniline presents a classic problem in chemoselectivity: constructing a biaryl C-C bond while preserving a potentially labile aryl chloride and a nucleophilic amine.[1] This guide details two high-fidelity pathways: a Convergent Suzuki-Miyaura Route (Process A) and a Linear Nitro-Reduction Route (Process B).[1]

Structural Disconnection & Retrosynthesis

The most logical disconnection is at the C1'-C4 biaryl axis.[1] This minimizes late-stage functionalization risks.[1]

Figure 1: Retrosynthetic analysis identifying the primary Suzuki-Miyaura disconnection.

Pathway A: Convergent Suzuki-Miyaura Coupling (The Gold Standard)

This pathway is preferred for medicinal chemistry campaigns due to its modularity and high tolerance for functional groups.[1]

Critical Precursors[1][2]

-

Nucleophile: 3-Chloro-4-methylphenylboronic acid (CAS: 175883-63-3).[1]

-

Synthesis: Can be prepared via lithiation of 4-bromo-2-chlorotoluene at -78°C followed by borate quench, but commercial sourcing is standard for scale-up.[1]

-

-

Electrophile: 4-Bromoaniline (CAS: 106-40-1) or tert-Butyl (4-bromophenyl)carbamate (N-Boc-4-bromoaniline).[1]

-

Expert Insight: While free anilines can be used, the free amine (

) can coordinate to the Palladium catalyst, potentially poisoning it or reducing turnover frequency (TOF). Using the N-Boc protected variant is highly recommended for yields >85%.[1]

-

Reaction Mechanism & Catalytic Cycle

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.

Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of the aryl halide and boronic acid.

Detailed Experimental Protocol (Optimized)

Reagents:

-

4-Bromo-N-Boc-aniline (1.0 equiv)[1]

-

3-Chloro-4-methylphenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

).[1][2] -

Solvation: Add degassed 1,4-dioxane. Stir until solids are dispersed.

-

Activation: Add the aqueous

solution via syringe. The biphasic mixture requires vigorous stirring.[1] -

Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

.[1][2] -

Deprotection (If Boc used): Dissolve the crude intermediate in DCM/TFA (4:1).[1] Stir at RT for 1 hour. Neutralize with saturated

.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works:

Pathway B: Nitro-Reduction Route (Scalable Alternative)[1]

This route is often cheaper for kilogram-scale production but requires strict control during the reduction step to prevent dechlorination.[1]

Step 1: Coupling to Nitro-Intermediate[1]

-

Reactants: 1-Bromo-4-nitrobenzene + 3-Chloro-4-methylphenylboronic acid.[1]

-

Conditions: Similar to Pathway A.[1][3] The electron-deficient nature of the nitro-bromide facilitates faster oxidative addition, often allowing lower catalyst loading (1 mol%).

-

Intermediate: 4-(3-Chloro-4-methylphenyl)nitrobenzene.[1]

Step 2: Chemoselective Reduction (The Critical Step)

The Hazard: Standard catalytic hydrogenation (

Recommended Protocol: Bechamp Reduction (Fe/NH4Cl) This method is chemoselective for nitro groups in the presence of aryl halides.[1]

Protocol:

-

Suspend 4-(3-Chloro-4-methylphenyl)nitrobenzene (1.0 equiv) in Ethanol/Water (3:1).

-

Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (

, 5.0 equiv). -

Heat to reflux (80°C) with vigorous mechanical stirring.

-

Monitor by TLC (approx. 2-4 hours). The reaction is heterogeneous; completion is marked by the disappearance of the yellow nitro compound.

-

Filtration: Filter hot through a Celite pad to remove Iron oxide sludge.[1] Wash with hot ethanol.[1]

-

Isolation: Concentrate the filtrate. The aniline product typically precipitates or can be extracted with EtOAc.[1][2]

Comparison of Reduction Methods

| Method | Reagents | Risk of Dechlorination | Scalability | Notes |

| Bechamp | Fe / | Low | High | Generates iron waste; classic and reliable.[1] |

| Stannous Chloride | Low | Medium | Acidic conditions; workup can be messy (emulsions).[1] | |

| Catalytic Hydrog. | High | High | NOT RECOMMENDED unless sulfided Pt/C is used.[1] | |

| Transfer Hydrog. | Medium | Medium | Requires careful temp control to avoid C-Cl cleavage.[1] |

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (DMSO-d6):

- 2.35 ppm (s, 3H, Methyl).

-

5.20 ppm (br s, 2H,

- 6.60-7.50 ppm (Multiplets, 7 Aromatic H).[1] Look for the specific coupling pattern of the 1,2,4-trisubstituted ring (d, d, dd).

-

Mass Spectrometry:

-

Observe M+H peak with characteristic Chlorine isotope pattern (

ratio of 3:1). -

Absence of M-34 peak (dechlorinated byproduct).[1]

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Gribble, G. W., et al. (2013). Chemoselective Reduction of Nitro Groups.[1] In Comprehensive Organic Synthesis II. Elsevier.[1][3] (General reference for Fe/NH4Cl reduction selectivity).

-

Bellina, F., & Rossi, R. (2004). Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling.[1] Synthesis, 2004(15), 2419-2440. Link

-

BenchChem Technical Support. (2025). Protocols for Buchwald-Hartwig and Ullmann Condensations. Link (Cited for general optimization parameters).

-

ChemicalBook. (2025).[1] 4-Chloroaniline Synthesis and Properties. Link (Cited for precursor property verification).

Sources

Beyond the Scaffold: Electronic Tuning and Material Applications of 4-(3-Chloro-4-methylphenyl)aniline

[1]

Executive Summary & Molecular Architecture[1]

4-(3-Chloro-4-methylphenyl)aniline represents a specialized class of halogenated biphenyl amines critical to the "fine-tuning" phase of materials discovery.[1] Unlike simple biphenyls, this molecule introduces a deliberate asymmetry in electronic density and steric bulk.

In the context of Organic Light Emitting Diodes (OLEDs) and high-performance polyimides , this molecule serves two distinct roles:

-

Electronic Modulation: The chlorine atom (position 3') acts as a weak inductive withdrawer (-I), subtly deepening the HOMO level to improve oxidative stability without breaking the conjugation required for charge transport.

-

Steric Engineering: The methyl group (position 4') and chlorine atom introduce non-covalent steric interactions that disrupt planar pi-stacking.[1] This prevents crystallization in amorphous films—a critical requirement for long-lifetime OLED Hole Transport Layers (HTLs).[1]

Molecular Identity[1][2][3]

Electronic Structure & Theoretical Framework

The electronic properties of this molecule are defined by the competition between the mesomeric donation of the amine and the inductive withdrawal of the halogen.

Frontier Molecular Orbitals (FMO) Analysis

| Parameter | Estimated Value | Mechanistic Driver |

| HOMO Level | -5.2 eV to -5.4 eV | Dominated by the lone pair on the Nitrogen (Aniline).[1] The Cl atom provides slight stabilization (lowering) via the -I effect. |

| LUMO Level | -2.1 eV to -2.4 eV | Localized across the biphenyl core.[1] The Methyl group raises the LUMO slightly (+I effect), reducing electron affinity. |

| Optical Bandgap ( | ~3.0 - 3.2 eV | Wide bandgap (UV/Blue region).[1] The twisted biphenyl bond (due to steric bulk) limits effective conjugation length, widening the gap compared to planar analogs. |

| Dipole Moment | ~2.5 - 3.0 Debye | Asymmetry between the amine donor and chloro-methyl tail creates a permanent dipole, aiding in solubility and film morphology.[1] |

The "Twist" Factor: Steric Control of Electronics

The bond connecting the two phenyl rings is not rigid. The 3-Chloro substituent creates steric repulsion with the ortho-hydrogens of the aniline ring.

-

Planar Conformation: Maximizes conjugation (Red-shifted absorption), but leads to aggregation (Grain boundaries).[1]

-

Twisted Conformation (Actual): The Cl/Me groups force a dihedral angle of ~35-45°.[1] This "breaks" conjugation slightly, preserving the high triplet energy (

) required to host phosphorescent emitters in OLEDs.

Caption: Electronic flow diagram illustrating the push-pull dynamic. The twisted pi-bridge acts as a throttle for conjugation.[1]

Synthesis & Purification Protocols

To obtain electronic-grade material (>99.9% purity), a Suzuki-Miyaura Cross-Coupling is the standard.[1] The presence of the free amine requires careful catalyst selection to prevent catalyst poisoning.

Optimized Synthetic Route

Reaction: 4-Bromoaniline + 3-Chloro-4-methylphenylboronic acid

-

Catalyst:

(Resistant to amine coordination). -

Base:

(Mild base prevents side reactions). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Protocol

-

Charge: In a glovebox or under Argon, load a 3-neck flask with:

-

Solvate: Add degassed 1,4-Dioxane and 2M aqueous

. -

Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

-

Workup: Cool, extract with DCM, wash with brine, dry over

. -

Purification (Crucial):

Caption: Purification workflow emphasizing sublimation, a mandatory step for removing charge-trapping impurities in semiconductor applications.

Characterization Methodologies

For materials science applications, standard NMR is insufficient. You must validate the energy levels and redox stability .

Cyclic Voltammetry (CV)

This is the primary method to determine the HOMO level.

-

Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference).

-

Electrolyte: 0.1 M

in Dichloromethane (DCM). -

Standard: Ferrocene (

) internal standard.[1] -

Calculation:

Note: The onset of oxidation corresponds to the removal of an electron from the HOMO.

Ultraviolet Photoelectron Spectroscopy (UPS)

For thin-film applications, UPS provides the ionization potential (IP) relative to the vacuum level, which is more accurate for solid-state devices than solution-based CV.

-

Target: Measure the secondary electron cutoff (

) and the valence band edge ( -

Formula:

[1]

References

-

Suzuki-Miyaura Coupling Standards

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Electronic Properties of Biphenyl Amines

- Thelakkat, M. (2002). "Star-shaped, Dendritic and Polymeric Triarylamines as Photoconductors, Hole Transport Materials and RGB Emitters for Electroluminescent Devices.

-

Cyclic Voltammetry for HOMO/LUMO Determination

-

Ossila.[1] "Cyclic Voltammetry Analysis of Organic Semiconductors."

-

-

Steric Hindrance in Biaryls

Sources

- 1. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Chemical Architecture and Functionalization Strategies: The Amino Reactivity of 4-(3-Chloro-4-methylphenyl)aniline

[1][2]

Executive Summary & Structural Analysis[1]

4-(3-Chloro-4-methylphenyl)aniline is a biaryl scaffold characterized by a primary amino group attached to a biphenyl core.[1][2][3] It serves as a privileged intermediate in the synthesis of kinase inhibitors, liquid crystals, and advanced organic materials.

Structural Deconstruction

The molecule consists of two distinct aromatic domains that dictate its reactivity:[2]

-

Ring A (Proximal): An aniline ring containing the nucleophilic amino group (

).[1][2][3] -

Ring B (Distal): A phenyl ring substituted with a chlorine atom at the meta position and a methyl group at the para position (relative to the biaryl bond).[3]

Electronic Profiling (The "Why")

Understanding the electronic influence of Ring B on the amino group of Ring A is critical for predicting reactivity.

-

Basicity (

): The parent 4-aminobiphenyl has a -

Nucleophilicity: While the nitrogen lone pair is delocalized into the biphenyl system, it remains sufficiently nucleophilic for standard acylations and alkylations.[3] However, the lipophilicity of the biaryl tail requires careful solvent selection (e.g., avoiding pure aqueous systems).

Safety Advisory (Critical): Aminobiphenyl derivatives are established carcinogens (bladder cancer risk) due to metabolic N-hydroxylation.[1][2][3] All protocols below assume the use of full PPE, including double-gloving and handling within a fume hood.

Synthesis of the Core Scaffold

Before exploring the amino group's reactivity, one must often construct the biaryl core. The industry-standard approach is the Suzuki-Miyaura Cross-Coupling .[1][2][3]

Validated Synthesis Protocol

-

Coupling Partners: 4-Bromoaniline + 3-Chloro-4-methylphenylboronic acid.[1][2][3]

-

Catalyst System:

is preferred over

Step-by-Step Methodology:

-

Charge: To a reaction vessel, add 4-bromoaniline (1.0 equiv), 3-chloro-4-methylphenylboronic acid (1.1 equiv), and

(2.5 equiv). -

Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1 ratio).

-

Catalyst: Add

(3-5 mol%). -

Reaction: Heat to 90°C under

atmosphere for 12-16 hours. -

Workup: Cool, dilute with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Modules: Functionalizing the Amino Group

The amino group is the primary handle for diversification.[2][3] Below are the three primary reactivity modules, visualized by their reaction pathways.

Visualization of Reactivity Pathways[1]

Figure 1: Strategic functionalization pathways for the amino group.[1][2][3] The diagram illustrates the divergence from the core aniline to amides, secondary amines, or halide derivatives.

Module A: Amide Coupling (Medicinal Chemistry Standard)

This is the most common transformation for integrating this scaffold into drug candidates.[3]

Challenges: The reduced basicity (compared to alkyl amines) means the nitrogen is less competitive if other nucleophiles are present.[3] Solution: Use high-activity coupling reagents or acid chlorides.[1][2][3]

Protocol (Acid Chloride Method):

-

Dissolution: Dissolve 1.0 equiv of the aniline in anhydrous DCM (

). -

Base: Add 1.5 equiv of Pyridine or DIPEA (N,N-Diisopropylethylamine).

-

Addition: Cool to 0°C. Add 1.1 equiv of the desired Acid Chloride dropwise.

-

Monitoring: Warm to RT. Monitor by TLC (the amide is significantly less polar than the amine).[2][3]

-

Quench: Wash with 1N HCl (removes unreacted aniline and pyridine) followed by sat.

.

Module B: Buchwald-Hartwig Amination

To synthesize diaryl- or triarylamines (common in materials science or complex drugs), the amino group acts as the nucleophile against another aryl halide.[1][2]

Optimization Table:

| Parameter | Recommendation | Rationale |

| Catalyst Source | Generates active Pd(0) species efficiently. | |

| Ligand | Xantphos or BINAP | Bidentate ligands prevent |

| Base | Strong base required to deprotonate the Pd-amine complex.[1][2][3] | |

| Solvent | Toluene or 1,4-Dioxane | High boiling point allows for thermal activation (100-110°C).[1][2][3] |

Module C: Diazotization (The "Reset" Button)

If the amino group was a temporary directing group or needs to be replaced by a halide (Cl, Br, I) or nitrile (CN), the Sandmeyer reaction is highly effective.

Mechanism:

-

Formation of the diazonium salt (

) using -

Displacement by a copper(I) salt (

,

Technical Note: The diazonium salt of this specific biaryl is relatively stable at 0°C due to the extended conjugation, allowing for cleaner substitution than with simple alkyl amines.[3]

Quantitative Data Summary

The following table summarizes the estimated and observed properties relevant to experimental design.

| Property | Value / Description | Experimental Implication |

| Molecular Weight | 217.69 g/mol | Calculation basis for stoichiometry.[1][2][3] |

| Predicted | 4.1 – 4.3 (Conjugate Acid) | Requires stronger bases than pyridine for difficult couplings; use DIPEA or TEA.[3] |

| LogP (Lipophilicity) | ~4.2 | High. Product will not partition into water.[2][3] Aqueous workups require thorough extraction with organic solvent (DCM/EtOAc).[1][3] |

| Solubility | High in DMSO, DCM, EtOAc; Low in Water | Do not attempt reactions in pure water; use co-solvents (THF/Water) if inorganic salts are needed. |

| Toxicity | Carcinogen (Class 1) | Handle as a "High Potency" compound.[3] |

References

-

Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Aminobiphenyl Toxicity: National Toxicology Program.[1][3] (2016).[1][3] "4-Aminobiphenyl."[1][2][3][4][5][6][7][8] Report on Carcinogens, 14th Edition.

-

Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[3] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[2]

-

Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

-

General Aniline Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[3] (General Reference for Diazotization mechanisms).

Sources

- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 2. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-aminobiphenyl - Wikidata [wikidata.org]

- 4. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]

- 5. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. comptox.epa.gov [comptox.epa.gov]

- 8. 4-Amino-3-methylbiphenyl | CAS 63019-98-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-(3-Chloro-4-methylphenyl)aniline via Suzuki-Miyaura Coupling

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(3-Chloro-4-methylphenyl)aniline , a key biaryl intermediate used in the development of kinase inhibitors and high-performance dyes. The synthesis relies on a chemoselective Suzuki-Miyaura cross-coupling reaction.[1]

The core challenge in this synthesis is the presence of two halogen atoms (bromide and chloride) on the electrophilic partner. This protocol leverages the inherent reactivity difference between aryl bromides and aryl chlorides (

Retrosynthetic Analysis & Strategy

The target molecule is a biaryl system consisting of an electron-rich aniline ring coupled to a substituted toluene ring.

Strategic Disconnection

To ensure maximum chemoselectivity and commercial viability, the disconnection is made at the biaryl bond.

-

Electrophile (Partner A): 4-Bromo-2-chlorotoluene (1-Bromo-3-chloro-4-methylbenzene). The bromine atom at the 4-position is significantly more labile towards oxidative addition by Palladium(0) than the chlorine at the 2-position (relative to methyl).

-

Nucleophile (Partner B): 4-Aminophenylboronic acid pinacol ester . The pinacol ester is preferred over the free boronic acid due to higher stability and resistance to protodeboronation.

Reaction Scheme Visualization

Figure 1: Strategic coupling partners and reaction conditions. The reaction targets the C-Br bond specifically.

Critical Parameters for Success

Chemoselectivity Control (Br vs. Cl)

Standard Suzuki conditions using Pd(PPh₃)₄ or Pd(dppf)Cl₂ are ideal. These catalysts are active enough to insert into the C-Br bond but generally inert toward the sterically hindered and electronically stronger C-Cl bond under temperatures below 100°C.

-

Avoid: Highly active precatalysts like XPhos-Pd-G2 or Pd(tBu₃P)₂ , as these are designed to activate aryl chlorides and may lead to oligomerization or loss of the chlorine atom.

Catalyst Selection: Pd(dppf)Cl₂·DCM

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (complex with dichloromethane) is the recommended catalyst.

-

Reasoning: The large bite angle of the dppf ligand promotes reductive elimination, increasing turnover frequency (TOF) for sterically congested biaryls. It is robust against air and moisture compared to Pd(PPh₃)₄.

Base and Solvent System

A biphasic system of 1,4-Dioxane and Water with Potassium Carbonate (K₂CO₃) is optimal.

-

Role of Water: Essential for the formation of the reactive hydroxo-palladium species and activation of the boronate ester.

-

Base Strength: Carbonate is mild enough to prevent side reactions but strong enough to facilitate transmetallation.

Detailed Experimental Protocol

Materials Required

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (1.0 g Scale) |

| 4-Bromo-2-chlorotoluene | 205.48 | 1.0 | 1.00 g |

| 4-Aminophenylboronic acid pinacol ester | 219.09 | 1.2 | 1.28 g |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 119 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 2.02 g |

| 1,4-Dioxane | - | - | 15 mL |

| Distilled Water | - | - | 3 mL |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.

-

Charging Solids: Add 4-bromo-2-chlorotoluene (1.00 g, 4.87 mmol), 4-aminophenylboronic acid pinacol ester (1.28 g, 5.84 mmol), and K₂CO₃ (2.02 g, 14.6 mmol) to the flask.

-

Solvent Addition: Add 1,4-dioxane (15 mL) and distilled water (3 mL).

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen inhibits the Pd(0) catalytic cycle and promotes homocoupling of the boronic ester.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (119 mg, 0.146 mmol) quickly against a positive flow of inert gas. Seal the flask with a septum or condenser.

Phase 2: Reaction[2]

-

Heating: Heat the reaction mixture to 85–90°C (oil bath temperature).

-

Monitoring: Stir vigorously for 12–16 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Target Rf: ~0.3–0.4 (Product is more polar than the bromo-toluene).

-

Endpoint: Disappearance of the aryl bromide spot.

-

Phase 3: Workup & Purification[3]

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

-

Washing: Combine organic layers and wash with Brine (sat. NaCl, 30 mL). Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude dark oil/solid.

-

Chromatography: Purify via silica gel flash chromatography.

-

Gradient: 0%

25% Ethyl Acetate in Hexanes. -

Note: The free amine can streak on silica. If streaking occurs, add 1% Triethylamine (Et₃N) to the eluent.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis. Degassing is the critical control point.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free amine. | Switch to N-Boc protected aminophenylboronic ester. Deprotect with TFA/DCM after coupling. |

| Loss of Chlorine | Catalyst too active (insertion into C-Cl). | Lower temperature to 70°C. Ensure catalyst is Pd(dppf)Cl₂ or Pd(PPh₃)₄, NOT XPhos/SPhos. |

| Homocoupling | Oxygen presence; Boronic ester excess reacting with itself. | Improve degassing (freeze-pump-thaw). Reduce boronate equivalents to 1.05. |

| Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Common in Suzuki.[4][5] Ensure reaction does not run dry. Add more ligand (e.g., PPh₃) if using Pd(OAc)₂. |

Analytical Validation

To confirm the identity of the product 4-(3-Chloro-4-methylphenyl)aniline :

-

¹H NMR (400 MHz, CDCl₃):

-

Look for the methyl singlet at ~2.3-2.4 ppm.

-

Look for the broad singlet (2H) of the

group around 3.5-4.0 ppm (exchangeable with D₂O). -

Aromatic region (6.6 - 7.5 ppm) should show 7 protons with characteristic splitting for the biaryl system.

-

-

Mass Spectrometry (ESI+):

-

Expect Molecular Ion

. Calculate exact mass based on -

Base Peak: m/z ~218.1 (for

).

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for context on reactivity order: I > Br > Cl). Link

-

Bellina, F., & Rossi, R. (2004). Synthesis of biaryls via Suzuki–Miyaura cross-coupling of areneboronic acids with aryl halides.[6][7] Synthesis, 2004(15), 2419-2440. (General protocols for chemoselectivity). Link

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent and perform a risk assessment before experimentation.

Sources

Application Note: Standard Operating Procedure for the Dissolution of 4-(3-Chloro-4-methylphenyl)aniline

**Abstract

This document provides a comprehensive guide and a systematic protocol for the dissolution of 4-(3-Chloro-4-methylphenyl)aniline. Given the compound's structural characteristics as a substituted diarylamine, it is predicted to have low aqueous solubility but favorable solubility in various organic solvents. This application note details a systematic approach to solvent screening and the subsequent preparation of stock solutions, emphasizing safety, stability, and reproducibility for researchers in medicinal chemistry, materials science, and drug development.

Introduction: Understanding the Molecule

4-(3-Chloro-4-methylphenyl)aniline is a substituted aromatic amine. Its structure, featuring two phenyl rings, a chloro group, and a methyl group, results in a molecule that is largely non-polar and hydrophobic. Such compounds are fundamental building blocks in organic synthesis, often utilized in the development of pharmaceuticals, agrochemicals, and polymers.[1][2] The efficacy of this compound in any application is contingent on its successful and complete dissolution to ensure solution homogeneity and accurate concentration.

The primary challenge in handling this molecule is its poor solubility in aqueous media, a common trait for this chemical class.[3] Therefore, selecting an appropriate organic solvent or solvent system is a critical first step. This guide provides a foundational methodology to empower researchers to determine the optimal dissolution conditions for their specific experimental needs.

Physicochemical Profile and Critical Safety Considerations

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and related analogs like 4-chloroaniline and various toluidines.[2][4]

-

Appearance: Expected to be a solid, ranging from off-white to yellow or brown crystals/powder.[4]

-

Molecular Weight: Approximately 231.71 g/mol .

-

Solubility: Predicted to be negligible in water but soluble in a range of organic solvents, particularly those with moderate to low polarity. Solubility in hot water may be slightly improved over cold water.

-

Lipophilicity (LogP): Predicted to be high, indicating a preference for non-polar environments.

-

Stability: May be sensitive to light and air, with potential for decomposition at elevated temperatures.

Mandatory Safety Protocols

Substituted anilines, particularly chlorinated variants, must be handled with extreme caution as they are often toxic and may be carcinogenic.[2][5]

-

Engineering Controls: All handling of solid and dissolved 4-(3-Chloro-4-methylphenyl)aniline must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Always double-glove when handling concentrated solutions.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn at all times.

-

-

Toxicity Hazards: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Avoid generating dust.

-

Disposal: Dispose of all waste (solid, liquid, and contaminated consumables) in accordance with local, state, and federal hazardous waste regulations.

Systematic Approach to Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection.[8] The large, non-polar surface area of the biphenyl core of 4-(3-Chloro-4-methylphenyl)aniline dictates its solubility profile. The following protocol outlines a systematic screening process to identify a suitable solvent.

Experimental Workflow for Solvent Screening

This workflow is designed to efficiently test a panel of common laboratory solvents, moving from polar to non-polar, to determine an optimal candidate for your application.

Caption: Workflow for systematic solvent screening.

Recommended Solvent Screening Panel & Data Logging

The following table should be used to guide your solvent selection and to record your experimental observations. This creates a self-validating record for future reference.

| Solvent | Class (Polarity) | Boiling Point (°C) | Solubility at RT (mg/mL) | Solubility at 40°C (mg/mL) | Observations (Color, Clarity, Precipitate) |

| Water | Polar Protic | 100 | Record Data Here | Record Data Here | Record Data Here |

| Ethanol (EtOH) | Polar Protic | 78 | Record Data Here | Record Data Here | Record Data Here |

| Isopropanol (IPA) | Polar Protic | 82 | Record Data Here | Record Data Here | Record Data Here |

| Acetonitrile (ACN) | Polar Aprotic | 82 | Record Data Here | Record Data Here | Record Data Here |

| Acetone | Polar Aprotic | 56 | Record Data Here | Record Data Here | Record Data Here |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Record Data Here | Record Data Here | Record Data Here |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Record Data Here | Record Data Here | Record Data Here |

| Dichloromethane (DCM) | Non-Polar | 40 | Record Data Here | Record Data Here | Record Data Here |

| Toluene | Non-Polar | 111 | Record Data Here | Record Data Here | Record Data Here |

Standard Operating Protocol for Stock Solution Preparation

This protocol provides a detailed, step-by-step methodology for preparing a stock solution once a suitable solvent has been identified from the screening in Section 3.0.

Materials & Equipment

-

4-(3-Chloro-4-methylphenyl)aniline (solid)

-

Selected solvent (e.g., DMSO, HPLC-grade or higher)

-

Analytical balance (4-decimal place)

-

Appropriately sized amber glass vial or volumetric flask

-

Magnetic stirrer and stir bar or vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvents)

Step-by-Step Dissolution Protocol

Sources

- 1. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 4-(3-Chloro-4-methylphenyl)aniline

Technical Profile & Sensitivity Analysis

Compound: 4-(3-Chloro-4-methylphenyl)aniline Class: Halogenated Biaryl Amine Primary Hazard: Oxidative Degradation (Air/Light Sensitive)

This guide addresses the stability of 4-(3-Chloro-4-methylphenyl)aniline , a critical intermediate often employed in Suzuki-Miyaura cross-couplings and the synthesis of advanced pigments or pharmaceutical scaffolds.

The Stability Paradox

While the biphenyl core provides steric bulk that retards some nucleophilic attacks, the electron-rich primary amine (

Module 1: The Degradation Mechanism (The "Why")

Understanding the enemy is the first step in prevention. This molecule does not simply "go bad"; it undergoes a specific cascade of radical-mediated oxidation, accelerated by UV light and moisture.

Oxidation Pathway Visualization

The following diagram illustrates the transformation from the pure amine to the colored impurities (Azo dimers and Quinone Imines) that researchers typically observe as a "browning" of the solid.

Caption: The degradation pathway shows how oxygen and light convert the colorless amine into highly colored azo and quinoid impurities.

Module 2: Storage Protocol (The "How")

To maintain purity >98% over long durations (>6 months), you must disrupt the "Fire Triangle" of amine oxidation: Oxygen, Light, and Heat .

The Gold Standard Storage System

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon (Ar) | Argon is heavier than air, creating a stable "blanket" over the crystals. Nitrogen ( |

| Temperature | -20°C (Freezer) | Arrhenius kinetics dictate that lowering temperature significantly slows the rate of radical propagation. |

| Container | Amber Glass | Blocks UV radiation (200–400 nm) which catalyzes the initial electron transfer from the nitrogen lone pair. |

| Seal | Parafilm + Desiccant | Prevents moisture ingress. Water promotes the hydrolysis of oxidized intermediates into intractable tars. |

Step-by-Step Storage Workflow

-

Purge: Upon receipt or after use, immediately flush the headspace of the vial with a gentle stream of Argon for 15–30 seconds.

-

Seal: Cap tightly. Wrap the cap junction with Parafilm M® to prevent gas exchange.

-

Secondary Containment: Place the vial inside a secondary jar or Ziploc bag containing a sachet of activated silica gel or Drierite™.

-

Freeze: Store at -20°C.

-

Critical: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

-

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Caption: Decision tree for assessing usability based on visual inspection and analytical data.

Frequently Asked Questions (FAQs)

Q1: My sample has turned from white to beige. Is it ruined? A: Likely not. Biphenyl amines are "color-loud" but "impurity-quiet." A conversion of <0.5% to azo-dimers can cause a significant color shift due to the high extinction coefficient of the extended conjugated system.

-

Action: Run a TLC (Hexane:Ethyl Acetate 3:1). If the impurity spot is faint, the bulk material is likely usable for robust reactions. For sensitive catalysis, repurify.

Q2: How do I repurify oxidized material? A: We recommend an Acid-Base Extraction over recrystallization for removing oxidative tars.

-

Dissolve the impure solid in Dichloromethane (DCM).

-

Extract with 1M HCl. The amine moves to the aqueous layer (as the hydrochloride salt); neutral oxidized impurities (azo/quinones) remain in the DCM.

-

Discard the organic layer.

-

Basify the aqueous layer with 2M NaOH until pH > 10.

-

Extract back into fresh DCM, dry over

, and concentrate.

Q3: Can I store this compound in solution (e.g., DMSO or Chloroform)? A: Never.

-

Chloroform/DCM: These solvents can become acidic over time (forming HCl), which is acceptable, but they also contain dissolved oxygen.

-

DMSO/DMF: These are non-volatile and hygroscopic. They will attract water and facilitate oxidation.

-

Rule: Always store as a dry solid.

Q4: I need to keep it stable for 2+ years. Is there a trick? A: Yes. Convert the free base into its Hydrochloride Salt .

-

Dissolve in ether, bubble dry HCl gas (or add HCl in dioxane).

-

Filter the resulting salt.[1]

-

The ammonium salt (

) removes the lone pair availability, rendering the molecule virtually immune to oxidative degradation.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-methylaniline. Retrieved from

- Note: Used as a primary proxy for halogenated aniline storage conditions (Inert gas, light sensitivity).

-

National Institutes of Health (NIH). (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from

- Note: Citations for the mechanism of amine dimerization and quinone form

-

Sigma-Aldrich. (2026). Safety Data Sheet: 4-Chloroaniline. Retrieved from

-

Note: Reference for incompatibility with oxidizing agents and acids.[2]

-

-

BenchChem. (2025).[1] Technical Support: Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline. Retrieved from

- Note: Provides context on the synthesis and handling of similar biphenyl amine intermedi

Sources

Resolving baseline noise in HPLC analysis of 4-(3-Chloro-4-methylphenyl)aniline

Technical Support Center: HPLC Analysis of 4-(3-Chloro-4-methylphenyl)aniline

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-Chloro-4-methylphenyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common yet frustrating issues in HPLC: baseline noise. A stable baseline is the foundation of accurate and reproducible quantification. This guide provides in-depth, field-proven insights to help you diagnose the root cause of baseline disturbances and restore the quality of your chromatographic data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding baseline noise in the analysis of aromatic amines like 4-(3-Chloro-4-methylphenyl)aniline.

Q1: What is considered "acceptable" baseline noise?

A: Acceptable baseline noise is typically defined by the signal-to-noise ratio (S/N) required for your lowest concentration standard or limit of quantitation (LOQ). Most regulatory guidelines (e.g., USP, ICH) suggest an S/N ratio of at least 10:1 for the LOQ. The noise level should be low enough that it does not interfere with the accurate integration of your analyte peak. You can measure this in your chromatography data system (CDS) by selecting a representative segment of the baseline free from peaks.[1]

Q2: My baseline is noisy. What are the first three things I should check?

A: Before diving into complex hardware issues, always start with the simplest potential causes:

-

Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed. Dissolved air is a primary cause of noise and can manifest as random spikes or a pulsating baseline.[2][3][4]

-

Leaks: Visually inspect the entire flow path, from the solvent reservoirs to the waste line, for any signs of leakage, especially at fittings. A small, undetected leak can introduce air and cause pressure fluctuations, leading to a noisy baseline.[5][6]

-

Fresh Mobile Phase: If your mobile phase, particularly the aqueous buffer component, is more than 48 hours old, prepare it fresh. Buffers are susceptible to microbial growth, which can contaminate the system and create noise.[7][8]

Q3: Can my sample preparation be the cause of the noise?

A: Absolutely. If the analyte is not fully dissolved in the sample diluent or if the diluent is significantly stronger than the initial mobile phase, you may see baseline disturbances around the injection time. Always ensure your sample diluent is compatible with, and ideally identical to, your initial mobile phase to prevent precipitation and injection-related issues.[9] Filtering samples through a 0.2 or 0.45 µm syringe filter before injection is also a critical step to remove particulates that can cause spikes.[2]

Section 2: Systematic Troubleshooting Guide

A noisy baseline can be classified as high-frequency noise (sharp spikes), low-frequency noise (wander or drift), or periodic noise (regular pulsations). This guide is structured to help you systematically isolate the source of the disturbance.

Module 1: The Mobile Phase - Your First Suspect

The mobile phase is the most common source of baseline issues. Its preparation and handling are critical for a stable system.[10]

| Potential Problem & Causality | Troubleshooting Protocol |

| Improper Degassing: Dissolved gases can come out of solution as the mobile phase moves from the high-pressure side of the system to the low-pressure side (i.e., the detector flow cell), forming microbubbles. These bubbles cause sharp spikes and baseline instability as they pass through the light path.[1][2] | 1. Verify Degasser Function: If using an online degasser, ensure it is operational (indicator lights are on, no error messages).[3] 2. Pre-degas Solvents: Sonication for 10-15 minutes or helium sparging are effective methods.[2] 3. Prepare Fresh: Prepare mobile phases daily to prevent re-introduction of atmospheric gases.[11] |

| Solvent Contamination/Purity: Using low-purity solvents or contaminated water can introduce impurities that absorb UV light, leading to a drifting or noisy baseline, especially during gradient analysis.[3][12] | 1. Use HPLC-Grade Solvents: Always use solvents and reagents of the highest purity (HPLC or LC-MS grade).[11][13] 2. Check Water Source: Ensure your water purification system is properly maintained. 3. Rule out Contamination: Prepare a fresh batch of mobile phase using solvents from a different, unopened bottle to see if the noise subsides.[9] |

| Buffer Precipitation: For reversed-phase analysis of amines, acidic buffers (e.g., phosphate or formate) are common. If the buffer concentration is too high, it can precipitate when mixed with a high percentage of organic solvent. These fine particles can cause erratic noise and high backpressure. | 1. Check Miscibility: Ensure your buffer is soluble in the highest organic percentage of your gradient. 2. Filter the Buffer: Always filter the aqueous buffer component through a 0.2 or 0.45 µm filter before mixing with the organic solvent.[13][14][15] 3. Mixing Order: When preparing the mobile phase, add the organic solvent to the aqueous buffer component, not the other way around, to minimize the risk of salt precipitation.[7] |

Module 2: The HPLC System - A Mechanical Check-Up

If the mobile phase has been ruled out, the next step is to investigate the hardware components.

| Potential Problem & Causality | Troubleshooting Protocol |

| Pump Issues (Pulsations): Worn pump seals or faulty check valves can lead to incomplete pressure compensation, causing regular, periodic baseline noise that often correlates with the pump stroke.[2][3][9] | 1. Observe Pressure: Monitor the system pressure. A fluctuating pressure reading (e.g., >1% RSD) that matches the baseline noise frequency points to a pump issue. 2. Purge the System: Purge each pump channel thoroughly to dislodge any trapped air bubbles.[4] 3. Check Valve Test: Most HPLC systems have a built-in check valve diagnostic test. If not, consult your instrument manual for a manual test procedure. A faulty check valve may need to be sonicated in isopropanol or replaced.[3] |

| Detector Issues (Lamp/Flow Cell): An aging detector lamp can lose intensity and become unstable, causing irregular noise. Contamination or air trapped in the flow cell can also cause significant baseline disturbances.[6][9] | 1. Check Lamp Energy: Check the detector diagnostics for lamp energy or hours of use. An aging lamp is a common cause of increased noise.[2][9] 2. Flush the Flow Cell: Disconnect the column and flush the flow cell with a strong, miscible solvent like methanol or isopropanol to remove contaminants or trapped bubbles.[12] 3. Backpressure Regulator: Consider adding a backpressure regulator after the detector to keep dissolved gases in solution as they pass through the low-pressure flow cell.[12] |

| System Leaks: A leak anywhere in the flow path can draw air into the system, leading to pressure fluctuations and baseline noise. | 1. Visual Inspection: Carefully check all fittings for any signs of moisture or salt deposits (from buffers). 2. Pressure Test: Run a system pressure test (without the column) to see if it holds a steady pressure. A gradual drop indicates a leak. |

Module 3: The Column - The Heart of the Separation

A contaminated or degraded column can leach impurities, causing baseline drift and noise.

| Potential Problem & Causality | Troubleshooting Protocol |

| Column Contamination: Strongly retained compounds from previous injections can slowly elute during subsequent runs, especially during gradients, appearing as broad peaks or a rising baseline.[2][12] | 1. Isolate the Column: To confirm the column is the source, replace it with a union and run the mobile phase directly to the detector. If the baseline becomes stable, the column is the culprit.[3][9] 2. Flush the Column: Flush the column with a strong solvent. For a C18 column used for amine analysis, a good flush sequence is to reverse the column direction and flush with water, then isopropanol, then return to your mobile phase. Always follow the manufacturer's guidelines for column cleaning.[8] |

| Column Bleed/Degradation: Operating at pH extremes can hydrolyze the bonded phase of a silica-based column, causing "column bleed." This release of silica particles or bonded phase fragments leads to a continuously drifting or noisy baseline. | 1. Check pH Limits: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-8 for standard silica columns). 2. Equilibrate Thoroughly: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. Inadequate equilibration can cause baseline drift.[2][16] |

Section 3: Protocols & Visual Troubleshooting

Protocol 3.1: Best Practices for Mobile Phase Preparation

This protocol ensures the preparation of a stable and clean mobile phase, minimizing it as a source of baseline noise.

| Step | Action | Rationale |

| 1 | Select High-Purity Reagents | Use HPLC-grade solvents and high-purity salts/additives. Lower grade reagents are a primary source of contamination.[12][13] |

| 2 | Measure Components Separately | When preparing a mixture (e.g., 70:30 Acetonitrile:Water), measure the 700 mL of Acetonitrile and 300 mL of Water separately before combining them. This avoids volume contraction effects that can alter the final ratio.[13][15] |

| 3 | Filter Aqueous Phase | Before mixing, filter any aqueous buffer solutions through a 0.45 µm or 0.2 µm membrane filter compatible with your solvent. This removes particulates and some microbes.[2][15] |

| 4 | Mix and Degas | Combine the filtered components and degas the final mixture thoroughly using sonication, vacuum filtration, or helium sparging.[2][7] |

| 5 | Label and Store Properly | Label the container clearly with the composition, date, and your initials. Avoid storing buffer-containing mobile phases for more than 2-3 days at room temperature.[7][8] |

Visualization: A Troubleshooting Workflow

The following diagram provides a logical decision tree for diagnosing the source of baseline noise.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. medikamenterqs.com [medikamenterqs.com]

- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 4. aelabgroup.com [aelabgroup.com]

- 5. HPLC troubleshooting / CHROMSERVIS.EU [chromservis.eu]

- 6. HPLC Troubleshooting Guide [scioninstruments.com]

- 7. welch-us.com [welch-us.com]

- 8. agilent.com [agilent.com]

- 9. Shimadzu Baseline Disturbance [shimadzu.nl]

- 10. labtech.tn [labtech.tn]

- 11. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]

- 12. phenomenex.com [phenomenex.com]

- 13. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]

- 14. hplc.eu [hplc.eu]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sepscience.com [sepscience.com]

Enhancing thermal stability of polymers based on 4-(3-Chloro-4-methylphenyl)aniline

The following Technical Support Center guide addresses the thermal stability optimization of polymers derived from 4-(3-Chloro-4-methylphenyl)aniline (CAS 1355247-85-6).

Based on the chemical structure (a substituted biphenyl mono-amine), this guide focuses on its primary application: Oxidatively polymerized conjugated systems (analogous to substituted Polyanilines) and Hole Transport Materials (HTMs) where high glass transition temperatures (

Current Status: Online 🟢 Department: Polymer Physics & Materials Engineering Ticket Scope: Thermal Stability Enhancement, Degradation Mitigation, and Processing Optimization.

🔬 Module 1: The Chemistry of Instability

User Question: Why does my polymer degrade significantly below 300°C despite the rigid biphenyl structure?

Technical Analysis: While the biphenyl core provides rigidity, the specific substituents on your monomer—Chlorine (Cl) at position 3 and Methyl (Me) at position 4—create distinct thermal vulnerabilities.

Degradation Mechanisms

-

Benzylic Oxidation (The Methyl Weakness): The methyl group at the 4-position is the "Achilles' heel" in aerobic conditions. At temperatures >200°C, benzylic hydrogens are susceptible to radical attack, leading to crosslinking (brittleness) or chain scission (carbonyl formation).

-

Dehydrohalogenation: Although aromatic chlorides are generally stable, in the presence of acidic dopants or at high processing temperatures (>350°C), trace HCl elimination can catalyze further backbone degradation.

-

Steric Twist: The 3-Chloro substituent introduces steric hindrance, twisting the biphenyl linkage. While this improves solubility, it reduces chain packing density (Free Volume), making the polymer more permeable to oxygen, accelerating oxidative degradation.

📊 Comparative Thermal Thresholds

| Structural Feature | Onset of Degradation ( | Mechanism | Mitigation Strategy |

| Methyl Group (-CH₃) | ~220°C (Air) | Oxidation to -COOH / Crosslinking | Inert ( |

| Chlorine (-Cl) | ~380°C | C-Cl bond cleavage | Avoid basic processing environments. |

| Amine Linkage (-NH-) | ~450°C | C-N bond scission | Protonation (Doping) stabilization. |

| Dopant (if applicable) | 100°C - 250°C | Dopant evaporation/decomposition | Use polymeric dopants (e.g., PSS). |

🛠 Module 2: Troubleshooting & Optimization Protocols

Issue A: Low Glass Transition Temperature ( )

Symptom: The material softens or crystallizes during device operation (e.g., in OLED stacks). Root Cause: The internal rotation of the biphenyl unit is too free, or molecular weight (MW) is insufficient.

Protocol: Crosslinking & End-Capping

To lock the polymer chains and elevate

-

Synthesis Adjustment: If synthesizing via oxidative coupling, ensure the oxidant-to-monomer ratio is optimized (typically 1:1 to 1:1.25 APS:Monomer) to maximize chain length.

-

Thermal Curing:

-

Step 1: Anneal film at

for 30 mins to remove solvent. -

Step 2: Ramp to 150°C (below methyl oxidation threshold) under vacuum.

-

Step 3: UV Crosslinking (optional): If the polymer contains photo-active impurities or if a crosslinker (e.g., bis-azide) is added, UV exposure can lock the morphology.

-

Issue B: Weight Loss in TGA (Thermogravimetric Analysis)

Symptom: Significant mass loss observed between 150°C and 250°C. Root Cause: Loss of dopants (if conductive) or residual high-boiling solvents (NMP, DMF).

Protocol: Nanocomposite Stabilization Incorporating inorganic nanofillers creates a "tortuous path" for volatiles, delaying mass loss and shielding the backbone from oxygen.

Recommended Workflow (Graphviz):

Caption: Figure 1. In-situ polymerization workflow for creating thermal barrier nanocomposites.

Detailed Steps:

-

Disperse: Sonicate 1-3 wt% functionalized Silica (

) or Graphene Oxide in the reaction solvent (1M HCl) for 30 minutes before adding the monomer. -

Polymerize: Add 4-(3-Chloro-4-methylphenyl)aniline. The monomer will adsorb onto the filler surface.

-

Initiate: Add Ammonium Persulfate (APS) dropwise at 0-5°C.

-

Mechanism: The polymer chains grow on the inorganic surface, restricting segmental motion and preventing volatile degradation products from escaping easily.

📉 Module 3: Advanced Thermal Analysis (Data Interpretation)

User Question: My DSC curve shows an exotherm at 280°C. Is this melting or degradation?

Scientist's Response: For this specific monomer, an exotherm at 280°C is likely crosslinking (curing) or oxidative onset , not melting.

-

Melting (

): Most amorphous aromatic amine polymers do not show a distinct -

Exotherm Analysis: If run in Air, it is oxidation of the methyl group. If run in

, it may be thermally induced crosslinking of the chloro-group (radical coupling).

Validation Experiment: Run TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry).

-

Signal at m/z 36/38: Indicates HCl release (Dehydrohalogenation).

-

Signal at m/z 44 (

): Indicates backbone oxidation. -

Action: If HCl is detected, lower your processing temperature or add acid scavengers (e.g., MgO nanoparticles).

❓ Frequently Asked Questions (FAQs)

Q1: Can I use this monomer for Polyimides (PI) instead of conductive polymers?

A: Yes, but it acts as a mono-functional chain terminator unless you modify it. To make a high-MW PI, you would typically need a diamine. If you use this mono-amine, it will cap the ends of the polyimide chains, controlling molecular weight but potentially lowering thermal stability compared to a phenyl-capped standard.

Correction: If you chemically modify the phenyl ring to add a second amine, the Chloro/Methyl groups will increase solubility but decrease

Q2: How does the Chlorine substituent affect flame retardancy? A: The halogen (Cl) provides inherent flame retardancy by releasing radical scavengers upon combustion. This makes the polymer self-extinguishing, a significant advantage over non-halogenated alkyl-anilines, despite the slight trade-off in thermal decomposition temperature.